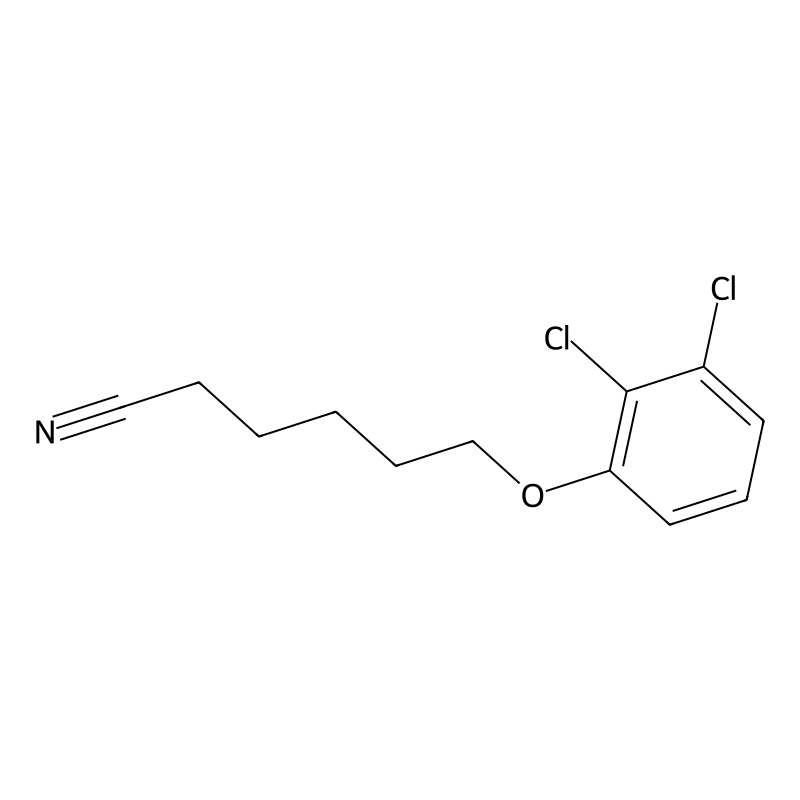

6-(2,3-Dichloro-phenoxy)hexanenitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-(2,3-Dichloro-phenoxy)hexanenitrile is an organic compound characterized by a hexane chain attached to a nitrile group (-CN) and a dichlorophenoxy group. Its molecular formula is . The structure of this compound features two chlorine atoms substituted on the phenoxy ring at the 2 and 3 positions, which significantly influences its chemical properties and biological activity. The presence of the nitrile group adds to its reactivity, making it a subject of interest in various fields such as medicinal chemistry and agrochemicals.

- Oxidation: The nitrile group can be oxidized to form carboxylic acids.

- Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 6-(2,3-Dichloro-phenoxy)hexanenitrile exhibits significant biological activity. Its structural features allow it to interact with various biological targets, potentially influencing enzyme activity and receptor binding. The dichlorophenoxy moiety enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. This compound has been studied for its potential applications in pharmacology, particularly as an enzyme inhibitor or therapeutic agent.

The synthesis of 6-(2,3-Dichloro-phenoxy)hexanenitrile typically involves nucleophilic substitution reactions:

- Starting Materials: The reaction generally uses 2,3-dichlorophenol and 6-bromohexanenitrile.

- Reaction Conditions: A base such as potassium carbonate is employed in a polar aprotic solvent like dimethylformamide. The mixture is heated to promote the reaction.

- Mechanism: The phenoxide ion generated from the dichlorophenol attacks the bromohexanenitrile, resulting in the formation of the desired product.

On an industrial scale, continuous flow processes may be utilized to enhance yield and efficiency while maintaining product quality.

6-(2,3-Dichloro-phenoxy)hexanenitrile has diverse applications across several fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for therapeutic properties and as a precursor in drug development.

- Industry: Used in producing specialty chemicals with specific properties.

Interaction studies reveal that 6-(2,3-Dichloro-phenoxy)hexanenitrile can bind to specific molecular targets due to its functional groups. The nitrile group may coordinate with metal ions or interact with active sites on enzymes. Additionally, the chlorinated phenoxy component enhances its ability to penetrate biological membranes, suggesting potential roles in drug design and development.

Similar Compounds: Comparison

Several compounds share structural similarities with 6-(2,3-Dichloro-phenoxy)hexanenitrile. These include:

- 6-(2,4-Dichloro-phenoxy)hexanenitrile

- 6-(2,6-Dichloro-phenoxy)hexanenitrile

- 6-(3,4-Dichloro-phenoxy)hexanenitrile

- 6-(3,5-Dichloro-phenoxy)hexanenitrile

Uniqueness

The uniqueness of 6-(2,3-Dichloro-phenoxy)hexanenitrile lies in the specific positioning of the chlorine atoms on the phenoxy ring (at positions 2 and 3). This arrangement can significantly influence its chemical reactivity and biological interactions compared to other similar compounds. The combination of a nitrile group with chlorinated phenoxy groups imparts distinct chemical properties that enhance its potential applications in both research and industry.